molecular formula C10H12FN B12576033 N-(But-2-en-1-yl)-2-fluoroaniline CAS No. 475039-70-4

N-(But-2-en-1-yl)-2-fluoroaniline

Cat. No.: B12576033
CAS No.: 475039-70-4
M. Wt: 165.21 g/mol
InChI Key: ZXPHSXYIDGUBCV-UHFFFAOYSA-N
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Description

N-(But-2-en-1-yl)-2-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound features a but-2-en-1-yl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring. The presence of both the but-2-en-1-yl and fluorine groups imparts unique chemical properties to the molecule, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-2-en-1-yl)-2-fluoroaniline can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(But-2-en-1-yl)-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(But-2-en-1-yl)-2-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-(But-2-en-1-yl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(But-2-en-1-yl)-2-fluoroaniline is unique due to the presence of both the but-2-en-1-yl group and the fluorine atom on the aniline structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

475039-70-4

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

N-but-2-enyl-2-fluoroaniline

InChI

InChI=1S/C10H12FN/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2-7,12H,8H2,1H3

InChI Key

ZXPHSXYIDGUBCV-UHFFFAOYSA-N

Canonical SMILES

CC=CCNC1=CC=CC=C1F

Origin of Product

United States

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